Urinary Excretion: 18-Fold Higher Abundance Versus Other Haloperidol Conjugates in Humans
Haloperidol-1-hydroxy-2'-D-glucuronide (MH-3) is the predominant urinary metabolite of haloperidol in humans. In volunteers receiving haloperidol, 18% of the administered dose was excreted in 24-hour urine as MH-3, while all other conjugated metabolites (sulfate conjugate MH-1 and glucuronide conjugate MH-2) each accounted for less than 1% of the dose [1]. This represents an 18-fold or greater quantitative dominance over any other conjugated haloperidol species in urine.
| Evidence Dimension | Percentage of administered haloperidol dose excreted in 24-hour urine |
|---|---|
| Target Compound Data | 18% (MH-3, O-glucuronide of haloperidol) |
| Comparator Or Baseline | MH-1 (sulfate conjugate): <1%; MH-2 (glucuronide conjugate of reduced haloperidol): <1% |
| Quantified Difference | >18-fold higher excretion of MH-3 versus any other conjugate |
| Conditions | Human volunteers; 24-hour urine collection post-haloperidol administration; HPLC with immunological detection |
Why This Matters
This compound is the analytically essential reference standard for any urinary haloperidol compliance monitoring or forensic toxicology assay requiring accurate quantification of the primary excreted metabolite.
- [1] Oida T, Terauchi Y, Yoshida K, Kagemoto A, Sekine Y. Use of antisera in the isolation of human specific conjugates of haloperidol. Xenobiotica. 1989;19(7):781-793. View Source
